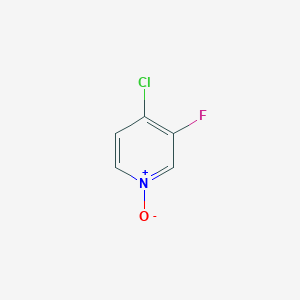

4-Chloro-3-fluoropyridine 1-oxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Chloro-3-fluoropyridine 1-oxide is a heterocyclic organic compound with the molecular formula C5H3ClFNO. It is a derivative of pyridine, where the nitrogen atom in the pyridine ring is oxidized to form an N-oxide, and the ring is substituted with chlorine and fluorine atoms at the 4 and 3 positions, respectively

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-fluoropyridine 1-oxide typically involves the oxidation of 4-Chloro-3-fluoro-pyridine. One common method is the use of peroxides such as benzoyl peroxide or tert-butyryl peroxide to achieve the oxidation . The reaction conditions often include a solvent like acetonitrile and are carried out at elevated temperatures to ensure complete oxidation.

Industrial Production Methods

Industrial production methods for this compound may involve similar oxidation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial process.

Analyse Des Réactions Chimiques

Types of Reactions

4-Chloro-3-fluoropyridine 1-oxide can undergo various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of more highly oxidized derivatives.

Reduction: Reduction reactions can convert the N-oxide back to the parent pyridine compound.

Substitution: The chlorine and fluorine substituents can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Benzoyl peroxide, tert-butyryl peroxide.

Reduction: Hydrogen gas with a suitable catalyst like palladium on carbon.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Higher oxidized pyridine derivatives.

Reduction: 4-Chloro-3-fluoro-pyridine.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity : Research has demonstrated that 4-chloro-3-fluoropyridine 1-oxide exhibits notable antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. This suggests potential applications as an antibiotic or disinfectant agent.

Pharmaceutical Intermediates : The compound serves as an important intermediate in the synthesis of several pharmaceuticals, particularly proton pump inhibitors such as omeprazole and lansoprazole. Its unique structure allows for further modifications to yield biologically active compounds .

Agrochemicals

The compound is utilized in the development of agrochemicals. Its fluorinated structure enhances biological activity and stability, making it suitable for use in pesticides and herbicides. The electron-withdrawing properties of the fluorine atom contribute to improved efficacy in agrochemical formulations.

Material Science

In material science, this compound has been investigated for its role in creating luminescent materials and organic light-emitting diodes (OLEDs). The incorporation of fluorinated compounds into materials can enhance electronic properties and improve device performance.

Data Table: Applications Overview

| Application Area | Specific Use Cases | Notable Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agents | Effective against Staphylococcus aureus |

| Pharmaceutical intermediates | Key in synthesizing proton pump inhibitors | |

| Agrochemicals | Pesticides and herbicides | Enhanced stability and biological activity |

| Material Science | Luminescent materials, OLEDs | Improved electronic properties |

Case Study 1: Antimicrobial Properties

A study published in Bioorganic & Medicinal Chemistry Letters evaluated the antimicrobial activity of this compound against pathogenic bacteria. Results indicated significant inhibition of bacterial growth, warranting further investigation into its mechanisms of action and potential clinical applications.

Case Study 2: Synthesis of Pharmaceutical Agents

Research focusing on the synthesis of proton pump inhibitors highlighted the utility of this compound as a precursor. The compound facilitates the formation of various derivatives that exhibit enhanced pharmacological profiles, demonstrating its importance in drug development .

Case Study 3: Material Science Applications

Investigations into the use of this compound in OLED technology revealed that its incorporation into polymer matrices significantly improved luminescence efficiency. This advancement suggests potential for commercial applications in display technologies.

Mécanisme D'action

The mechanism of action of 4-Chloro-3-fluoropyridine 1-oxide involves its interaction with various molecular targets. The presence of the N-oxide group can influence the electronic distribution in the pyridine ring, making it more reactive towards certain types of chemical reactions. The chlorine and fluorine substituents further modulate its reactivity and interaction with biological targets. The exact pathways and molecular targets can vary depending on the specific application and the nature of the interacting species .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Chloro-3-fluoro-pyridine: The parent compound without the N-oxide group.

3-Fluoro-pyridine 1-oxide: Similar structure but without the chlorine substituent.

4-Chloro-pyridine 1-oxide: Similar structure but without the fluorine substituent.

Uniqueness

4-Chloro-3-fluoropyridine 1-oxide is unique due to the combined presence of chlorine, fluorine, and the N-oxide group. This combination imparts distinct electronic and steric properties, making it a valuable intermediate in the synthesis of various complex molecules. Its unique reactivity profile allows for selective transformations that are not easily achievable with other similar compounds .

Propriétés

Numéro CAS |

127108-51-4 |

|---|---|

Formule moléculaire |

C5H3ClFNO |

Poids moléculaire |

147.53 g/mol |

Nom IUPAC |

4-chloro-3-fluoro-1-oxidopyridin-1-ium |

InChI |

InChI=1S/C5H3ClFNO/c6-4-1-2-8(9)3-5(4)7/h1-3H |

Clé InChI |

NOUWIWISPLZJHT-UHFFFAOYSA-N |

SMILES |

C1=C[N+](=CC(=C1Cl)F)[O-] |

SMILES canonique |

C1=C[N+](=CC(=C1Cl)F)[O-] |

Synonymes |

Pyridine, 4-chloro-3-fluoro-, 1-oxide (9CI) |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.